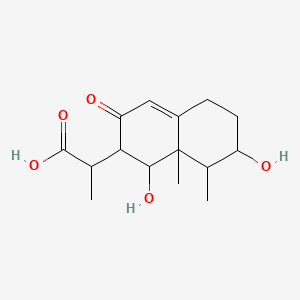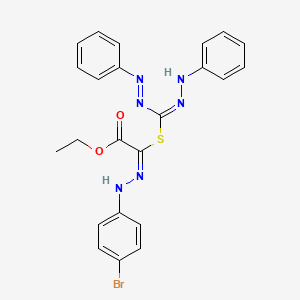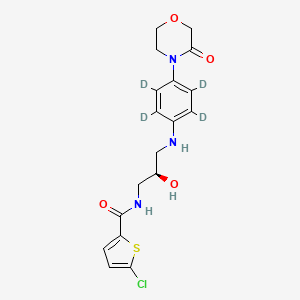
Tanshinone IIA-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tanshinone IIA is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities . The deuterated form, Tanshinone IIA-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tanshinone IIA due to its enhanced stability and resistance to metabolic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tanshinone IIA-d6 typically involves the incorporation of deuterium atoms into the Tanshinone IIA molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents . The reaction conditions often involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient and scalable production . Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions
Tanshinone IIA-d6 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Quinone derivatives of this compound.
Reduction: Dihydrotanshinone derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Tanshinone IIA-d6 has a wide range of scientific research applications, including:
Mechanism of Action
Tanshinone IIA-d6 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the Toll-like receptor (TLR) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.
Anticancer Activity: It induces apoptosis and inhibits proliferation of cancer cells by targeting the mitochondrial apoptotic pathway and modulating the expression of Bcl-2 family proteins.
Comparison with Similar Compounds
Similar Compounds
Tanshinone I: Another major lipophilic component of Salvia miltiorrhiza with similar pharmacological properties.
Cryptotanshinone: A structurally related compound with notable anti-inflammatory and anticancer activities.
Dihydrotanshinone I: A reduced form of Tanshinone I with distinct biological activities.
Uniqueness of Tanshinone IIA-d6
This compound is unique due to its deuterated nature, which provides enhanced metabolic stability and allows for detailed pharmacokinetic and metabolic studies . This makes it a valuable tool in scientific research for understanding the behavior and effects of Tanshinone IIA in various biological systems .
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-methyl-6,6-bis(trideuteriomethyl)-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione |
InChI |
InChI=1S/C19H18O3/c1-10-9-22-18-12-6-7-13-11(5-4-8-19(13,2)3)15(12)17(21)16(20)14(10)18/h6-7,9H,4-5,8H2,1-3H3/i2D3,3D3 |
InChI Key |
HYXITZLLTYIPOF-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCCC2=C1C=CC3=C2C(=O)C(=O)C4=C3OC=C4C)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















